molecular formula C18H16FN3OS B11708837 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole

Cat. No.: B11708837
M. Wt: 341.4 g/mol
InChI Key: CKHRFECOMWFREC-RGVLZGJSSA-N
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Description

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE typically involves the condensation of appropriate hydrazine derivatives with thiazole precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methyl-1,3-thiazole-2-amine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
  • 2-(4-fluorophenyl)ethan-1-amine
  • 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups.

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16FN3OS/c1-12-17(14-5-9-16(23-2)10-6-14)21-18(24-12)22-20-11-13-3-7-15(19)8-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+

InChI Key

CKHRFECOMWFREC-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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